

# Efficacy of Gold-195 labeled nanoparticles compared to traditional chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Gold-195 |           |
| Cat. No.:            | B1194844 | Get Quote |

# The Emergence of Gold-195 Labeled Nanoparticles: A New Frontier in Oncology

In the relentless pursuit of more effective and less toxic cancer treatments, researchers are increasingly turning to the nanoscale. Among the most promising innovations are **Gold-195** (195 Au) labeled nanoparticles, which offer a unique theranostic platform, combining targeted radiation therapy with advanced imaging capabilities. This guide provides a comprehensive comparison of the efficacy of these novel nanoparticles against traditional chemotherapy, supported by experimental data, to inform researchers, scientists, and drug development professionals.

While direct head-to-head clinical trials comparing **Gold-195** labeled nanoparticles alone with traditional chemotherapy are limited in publicly available literature, preclinical studies and research on related gold nanoparticle systems provide compelling evidence for their potential advantages. This guide will focus on the available data, primarily from studies utilizing the similar radioisotope Gold-198 (198 Au) and non-radioactive gold nanoparticles as carriers for chemotherapeutic agents, to draw insightful comparisons.

## Key Advantages of Gold Nanoparticles in Cancer Therapy

Gold nanoparticles (AuNPs) possess a unique set of physicochemical properties that make them highly attractive for oncological applications.[1][2] Their small size allows for passive



accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect. [3] Furthermore, their surfaces can be readily functionalized with targeting ligands (e.g., antibodies, peptides) to actively seek out and bind to cancer cells, minimizing off-target effects. [4][5][6]

When labeled with a radioisotope like **Gold-195**, these nanoparticles become potent sources of localized radiotherapy. The emitted radiation can induce DNA damage and cell death specifically within the tumor, sparing surrounding healthy tissues from the widespread toxicity associated with conventional external beam radiation and systemic chemotherapy.[7]

### Comparative Efficacy: Gold Nanoparticles vs. Traditional Chemotherapy

Traditional chemotherapy drugs, such as doxorubicin, cisplatin, and paclitaxel, have long been the standard of care for many cancers.[8] However, their systemic administration often leads to severe side effects due to their non-specific targeting of rapidly dividing cells, including healthy ones.[7][8] Gold nanoparticles offer a strategy to overcome this limitation by acting as sophisticated drug delivery vehicles.[3][5][6]

A pivotal study on HER2+ cancer models demonstrated the potential of Gold-198 nanoparticles conjugated with both the chemotherapeutic drug Doxorubicin (DOX) and the targeting antibody Trastuzumab (Tmab).[9] This multimodal approach showcases the synergistic power of combining the tumor-homing capabilities of antibodies, the cytotoxic effects of chemotherapy, and the targeted radiation of radiolabeled nanoparticles.

#### **Quantitative Data Summary**

The following tables summarize key findings from preclinical studies, offering a glimpse into the comparative efficacy of gold nanoparticle-based therapies versus traditional chemotherapy.

Table 1: In Vitro Cytotoxicity Comparison



| Treatment<br>Group                     | Cancer Cell<br>Line        | Concentration/<br>Dose | Cell Viability<br>(%)                           | Citation |
|----------------------------------------|----------------------------|------------------------|-------------------------------------------------|----------|
| <sup>198</sup> AuNPs                   | SKOV-3 (Ovarian<br>Cancer) | 2.5 MBq/mL             | 92.0 ± 5.2                                      | [9]      |
| <sup>198</sup> AuNPs                   | SKOV-3 (Ovarian<br>Cancer) | 10 MBq/mL              | 56.0 ± 15.0                                     | [9]      |
| <sup>198</sup> AuNPs                   | SKOV-3 (Ovarian<br>Cancer) | 20 MBq/mL              | 53.0 ± 4.2                                      | [9]      |
| <sup>198</sup> AuNPs-DOX               | SKOV-3 (Ovarian<br>Cancer) | 2.5 MBq/mL             | 28.0 ± 10.0                                     | [9]      |
| DOX- <sup>198</sup> AuNPs-<br>Tmab     | SKOV-3 (Ovarian<br>Cancer) | 2.5 MBq/mL             | ~15% (estimated from graph)                     | [9]      |
| Doxorubicin                            | A549 (Lung<br>Cancer)      | 1.0 μg/mL              | ~40% (estimated from graph)                     | [10]     |
| Gold-Doxorubicin<br>Nanoconjugates     | A549 (Lung<br>Cancer)      | 1.0 μg/mL              | ~25% (estimated from graph)                     | [10]     |
| Paclitaxel on<br>Gold<br>Nanoparticles | Mouse<br>Melanoma          | 2.5 mg                 | As effective as<br>40 mg of<br>Paclitaxel alone | [8]      |

Table 2: In Vivo Tumor Growth Inhibition



| Treatment<br>Group                    | Animal<br>Model                  | Tumor Type         | Dosage                   | Tumor<br>Growth<br>Reduction<br>(%) | Citation |
|---------------------------------------|----------------------------------|--------------------|--------------------------|-------------------------------------|----------|
| DOX-<br><sup>198</sup> AuNPs-<br>Tmab | SKOV-3<br>Tumor-<br>Bearing Mice | Ovarian<br>Cancer  | 10 MBq<br>(intratumoral) | 82                                  | [9]      |
| Gold-based drug                       | Mice                             | Cervical<br>Cancer | Not specified            | 82                                  | [11]     |
| Cisplatin                             | Mice                             | Cervical<br>Cancer | Not specified            | 29                                  | [11]     |

### **Experimental Protocols**

## Synthesis and Functionalization of Doxorubicin and Trastuzumab Modified <sup>198</sup>Au Nanoparticles

This protocol is based on the methodology described in the study by Korytkowska et al. (2022). [9]

- Synthesis of <sup>198</sup>Au Nanoparticles: Radioactive gold nanoparticles (<sup>198</sup>AuNPs) with a mean diameter of 30 nm are synthesized through a reduction method.
- PEGylation: The surface of the <sup>198</sup>AuNPs is coated with a poly(ethylene glycol) (PEG) linker to improve stability and biocompatibility.
- Conjugation of Doxorubicin and Trastuzumab: Doxorubicin (DOX) and the monoclonal antibody Trastuzumab (Tmab) are conjugated to the PEGylated <sup>198</sup>AuNPs via peptide bond formation.

### In Vitro Cytotoxicity Assay (MTS Assay)

This protocol is a standard method for assessing cell viability.[9]



- Cell Seeding: SKOV-3 ovarian cancer cells are seeded in 96-well plates and incubated to allow for cell attachment.
- Treatment: Cells are treated with varying concentrations of <sup>198</sup>AuNPs, <sup>198</sup>AuNPs-DOX, and DOX-<sup>198</sup>AuNPs-Tmab.
- Incubation: The treated cells are incubated for 48 and 72 hours.
- MTS Reagent Addition: MTS reagent is added to each well, and the plates are incubated to allow for the formation of a colored formazan product by viable cells.
- Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader to determine the percentage of viable cells relative to untreated controls.

### In Vivo Therapeutic Efficacy Study

This protocol outlines the methodology for assessing tumor growth inhibition in an animal model.[9]

- Tumor Implantation: SKOV-3 tumor cells are implanted into immunodeficient mice.
- Treatment Administration: Once tumors reach a specified size, a single intratumoral injection of 10 MBq of DOX-198AuNPs-Tmab is administered.
- Tumor Volume Measurement: Tumor volume is measured at regular intervals for up to 28 days.
- Data Analysis: The percentage of tumor growth reduction is calculated by comparing the tumor volumes in the treated group to a control group.

# Visualizing the Mechanisms Targeted Drug Delivery Pathway





Click to download full resolution via product page

Caption: Targeted delivery of DOX-198AuNPs-Tmab to a cancer cell.

### **Experimental Workflow for In Vivo Efficacy**





Click to download full resolution via product page

Caption: Workflow for assessing in vivo therapeutic efficacy.

### **Biodistribution and Safety Profile**

A critical aspect of any nanomedicine is its biodistribution and potential toxicity. Studies have shown that gold nanoparticles can accumulate in organs of the reticuloendothelial system



(RES), such as the liver and spleen.[12] However, the use of targeting moieties and PEGylation can enhance tumor accumulation and reduce RES uptake.[12]

In the study with DOX-198 AuNPs-Tmab, ex vivo biodistribution experiments revealed significant uptake in the spleen and liver after intravenous administration, which could limit its systemic use.[9] However, intratumoral injection, as used in the efficacy study, circumvents this issue by delivering the therapeutic agent directly to the tumor site. This highlights the importance of the administration route in optimizing the therapeutic window of gold nanoparticle-based treatments.

Importantly, studies have also suggested that gold nanoparticle-based delivery systems can reduce the systemic toxicity associated with chemotherapy. For instance, a study using paclitaxel delivered via gold nanoparticles showed a dramatic reduction in common chemotherapy side effects.[8] Another study comparing cisplatin with albumin-based gold-cisplatin nanoparticles found that the nanoparticle formulation reduced systemic adverse events.[13]

### **Conclusion and Future Directions**

While research into **Gold-195** labeled nanoparticles is still in its early stages, the available evidence from related gold nanoparticle systems strongly suggests a promising future for this technology in cancer therapy. The ability to combine targeted drug delivery, localized radiotherapy, and in vivo imaging in a single platform offers a significant advantage over traditional chemotherapy.

The data presented here indicates that gold nanoparticle-based therapies can achieve superior or equivalent tumor inhibition at lower effective drug doses, thereby reducing systemic toxicity and improving the safety profile of cancer treatment.[8][13] The synergistic effects observed when combining gold nanoparticles with chemotherapy and targeted antibodies underscore the potential for creating highly potent and specific anticancer agents.[9]

Future research should focus on conducting direct comparative studies of **Gold-195** labeled nanoparticles against standard-of-care chemotherapy regimens in various cancer models. Further optimization of nanoparticle size, shape, and surface chemistry will be crucial for improving biodistribution, minimizing off-target accumulation, and maximizing therapeutic efficacy. As our understanding of the in vivo behavior of these nanoparticles deepens, we can



expect to see the translation of these innovative platforms from the laboratory to the clinic, heralding a new era of precision oncology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. biomedres.us [biomedres.us]
- 2. researchgate.net [researchgate.net]
- 3. Multifunctional Gold Nanoparticles in Cancer Diagnosis and Treatment PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization, and functionalization of gold nanoparticles for cancer imaging
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of gold nanomaterials and their cancer-related biomedical applications: an update PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gold nanoparticles in chemo-, immuno-, and combined therapy: review [Invited] PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdlinx.com [mdlinx.com]
- 9. Improvement of the Effectiveness of HER2+ Cancer Therapy by Use of Doxorubicin and Trastuzumab Modified Radioactive Gold Nanoparticles PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Biogenically synthesized gold nanocarrier ameliorated antiproliferative and apoptotic efficacy of doxorubicin against lung cancer [frontiersin.org]
- 11. sciencedaily.com [sciencedaily.com]
- 12. Gold nanoparticles as novel agents for cancer therapy PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cisplatin and Albumin-Based Gold-Cisplatin Nanoparticles Enhance Ablative Radiation Therapy-Induced Antitumor Immunity in Local and Distant Tumor Microenvironment -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Efficacy of Gold-195 labeled nanoparticles compared to traditional chemotherapy]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1194844#efficacy-of-gold-195-labeled-nanoparticles-compared-to-traditional-chemotherapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com